Tetrabutylammonium fluoride trihydrate (TBAF·3H2O, CAS 87749-50-6) is a quaternary ammonium salt utilized as a highly soluble, organic-compatible source of fluoride ions . Unlike inorganic fluorides, its lipophilic tetrabutylammonium cation grants it solubility in polar aprotic solvents such as tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and acetonitrile . The trihydrate form is specifically procured because the three water molecules provide critical stabilization to the fluoride anion, yielding a weighable, crystalline solid (melting point 58–63 °C) that balances nucleophilicity with attenuated basicity . For industrial and laboratory buyers, TBAF·3H2O provides a stable, precisely hydrated reagent for homogeneous desilylation and mild fluorination workflows, avoiding the rapid decomposition associated with anhydrous alternatives.
Generic substitution with alternative fluoride sources frequently fails due to handling, solubility, or selectivity limitations. Attempting to use anhydrous TBAF results in material loss, as the unsolvated compound is fundamentally unstable at room temperature and undergoes rapid Hofmann elimination to yield tributylamine, 1-butene, and corrosive hydrogen fluoride[1]. Conversely, substituting with inorganic salts like potassium fluoride (KF) leads to heterogeneous reaction mixtures that require severe heating (>110 °C) or the addition of costly crown ethers to force dissolution in organic media[2]. Furthermore, utilizing arbitrary aqueous TBAF solutions introduces uncontrolled water content, which alters the basicity of the medium and compromises batch-to-batch reproducibility in sensitive deprotection protocols.
Procurement of a reliable fluoride source requires material stability during transport and handling. TBAF·3H2O exists as a stable crystalline solid at room temperature (melting point 58–63 °C) and can be stored conventionally without degradation. In contrast, anhydrous TBAF cannot be isolated or stored under ambient conditions; it undergoes spontaneous Hofmann elimination at room temperature, requiring hazardous in situ preparation at -65 °C from tetrabutylammonium cyanide and hexafluorobenzene [1]. For scale-up operations, the trihydrate form eliminates the need for cryogenic infrastructure and inert-atmosphere handling, ensuring predictable dosing and zero yield loss to auto-decomposition.
| Evidence Dimension | Thermal decomposition threshold and handling requirements |
| Target Compound Data | TBAF·3H2O: Stable solid at 20–25 °C; melting point 58–63 °C; standard storage. |
| Comparator Or Baseline | Anhydrous TBAF: Unstable at 20 °C; decomposes to tributylamine and HF; requires -65 °C synthesis. |
| Quantified Difference | TBAF·3H2O provides >85 °C higher thermal stability margin, eliminating the need for cryogenic in situ generation. |
| Conditions | Ambient storage vs. required synthetic isolation conditions. |
Buyers must select the trihydrate to avoid the severe safety hazards, cryogenic equipment costs, and rapid degradation associated with anhydrous TBAF.
In complex pharmaceutical syntheses, the basicity of the deprotecting agent must be controlled to prevent side reactions. The three water molecules in TBAF·3H2O specifically solvate the fluoride anion via hydrogen bonding, attenuating its basicity while preserving its nucleophilic affinity for silicon [1]. Anhydrous TBAF, possessing a completely unsolvated fluoride ion, acts as an aggressive, non-nucleophilic base that promotes competitive elimination reactions and substrate degradation. By utilizing the trihydrate, chemists achieve quantitative cleavage of silyl ethers (e.g., TBDMS, TIPS) without triggering base-catalyzed epimerization or elimination in sensitive intermediates [1].
| Evidence Dimension | Reagent basicity and side-reaction promotion |
| Target Compound Data | TBAF·3H2O: Attenuated basicity (solvated F-); highly selective for Si-O cleavage. |
| Comparator Or Baseline | Anhydrous TBAF: Extreme basicity (naked F-); promotes off-target elimination. |
| Quantified Difference | The 1:3 molar ratio of TBAF to water in the trihydrate optimizes the nucleophile-to-base ratio, maximizing desilylation yield while suppressing elimination byproducts. |
| Conditions | Deprotection of base-sensitive silyl ethers in polar aprotic solvents. |
Procuring the trihydrate ensures high-yielding desilylation without the costly yield penalties of base-catalyzed degradation in late-stage intermediates.
A critical procurement factor for fluoride reagents is their ability to form homogeneous solutions in standard organic solvents. TBAF·3H2O is miscible and highly soluble in solvents like THF, DMSO, and acetonitrile, enabling rapid reaction kinetics at mild temperatures (20–50 °C) . In contrast, inorganic alternatives such as potassium fluoride (KF) are virtually insoluble in aprotic solvents. Achieving comparable fluoride activity with KF requires either harsh thermal conditions (110–190 °C in glycols) or the mandatory inclusion of phase-transfer catalysts, such as 18-crown-6[1]. TBAF·3H2O thus streamlines the bill of materials and reduces energy consumption.
| Evidence Dimension | Solvent compatibility and required reaction temperature |
| Target Compound Data | TBAF·3H2O: Soluble in THF/DMSO; active at 20–50 °C. |
| Comparator Or Baseline | Potassium Fluoride (KF): Insoluble in THF; requires 110–190 °C in glycols or costly crown ethers. |
| Quantified Difference | TBAF·3H2O lowers the required reaction temperature by 60–140 °C and eliminates the need for phase-transfer additives. |
| Conditions | Nucleophilic substitution/fluorination in organic media. |
Selecting TBAF·3H2O simplifies process workflows, reduces energy costs, and avoids the procurement of secondary phase-transfer catalysts.
TBAF·3H2O is the standard reagent for the removal of robust silyl protecting groups (such as TBDMS, TIPS, and TBDPS) from oxygen or nitrogen atoms. Because its attenuated basicity prevents unwanted elimination reactions, it is procured for deprotecting highly functionalized, base-sensitive pharmaceutical intermediates where anhydrous TBAF would cause degradation[1].
For the synthesis of fluorinated fine chemicals, TBAF·3H2O serves as an organic-soluble fluoride source. It replaces insoluble inorganic fluorides (like KF or CsF), allowing for efficient SN2 fluorination of alkyl halides and mesylates in THF or acetonitrile at mild temperatures without requiring expensive crown ethers [1].
In polymer science, solutions of TBAF·3H2O in DMSO are utilized as non-derivatizing solvents for cellulose. The specific hydration level of the trihydrate allows it to disrupt the strong intermolecular hydrogen bond network of polysaccharides, enabling homogeneous, regioselective acylation and etherification that is impossible in standard aqueous or heterogeneous systems [2].
Corrosive